Muscarinic M1 Receptor Agonist Potency vs. Pan-Muscarinic Binding: Evidence of Subtype Selectivity
The compound displays a marked potency difference between human M1 receptor agonism (IC50 = 63 nM) and general rodent muscarinic receptor displacement (IC50 = 5,620 nM), suggesting a >89-fold selectivity window [1]. This contrasts with the 3-chloro analog which exhibits a Ki of 6,630 nM in a comparable rat brain membrane assay, a relatively non-selective profile [2]. The M1-preferring activity of the 3-bromo derivative is valuable for research focused on cognitive function and Alzheimer's disease models, where M1 agonism is a therapeutic target.
| Evidence Dimension | Human M1 muscarinic receptor agonism vs. general rat mAChR binding |
|---|---|
| Target Compound Data | IC50 = 63 nM (hM1 agonist); IC50 = 5.62E+3 nM (rat brain mAChR) |
| Comparator Or Baseline | N-(3-chlorophenyl) analog: Ki = 6.63E+3 nM (rat brain mAChR) |
| Quantified Difference | ~89-fold M1 selectivity (63 nM vs. 5,620 nM) for target compound; chloro analog lacks comparable M1 data |
| Conditions | Human M1 expressed in HEK293T cells (split luciferase assay); Rat brain membrane [3H]-QNB displacement |
Why This Matters
Researchers requiring M1-preferring agonism for cholinergic hypothesis testing should select the 3-bromo derivative over non-selective halogen analogs.
- [1] BindingDB. (2026). BDBM50505081 - Agonist activity at human muscarinic M1 receptor: IC50 = 63 nM; Displacement of [3H]-QNB from rat muscarinic receptor: IC50 = 5.62E+3 nM. View Source
- [2] BindingDB. (2026). BDBM50453190 - Inhibition of [3H]QNB binding to rat brain muscarinic receptor: Ki = 6.63E+3 nM. View Source
